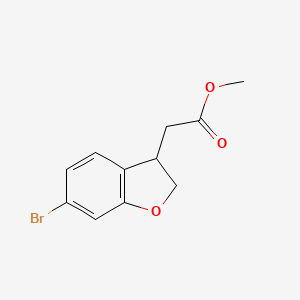

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate

CAS No.: 2070896-49-8

Cat. No.: VC16541099

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2070896-49-8 |

|---|---|

| Molecular Formula | C11H11BrO3 |

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | methyl 2-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)acetate |

| Standard InChI | InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |

| Standard InChI Key | RMECJMVTRNLVQO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1COC2=C1C=CC(=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is systematically named as methyl 2-(6-bromo-2,3-dihydrobenzofuran-3-yl)acetate. Its IUPAC name reflects the benzofuran core substituted with a bromine atom at the 6-position and an acetylated methyl ester at the 3-position . The compound’s SMILES notation (COC(=O)CC1COC2=CC(Br)=CC=C21) further elucidates its connectivity, highlighting the bicyclic framework and substituent positions .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2070896-49-8 | |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | |

| Appearance | Powder or liquid | |

| Purity | 95–97% | |

| Storage Conditions | Cool, dry, tightly sealed |

Spectroscopic Features

While direct spectroscopic data for Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is limited, analogous benzofuran derivatives provide insights. For example, the NMR spectrum of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide (a structurally related compound) exhibits characteristic peaks: δ 3.25 ppm (t, J = 8.8 Hz, 2H) for the dihydrofuran ring protons and δ 7.26–7.73 ppm for aromatic protons . Similarly, the acetate group’s methyl ester typically resonates near δ 3.7 ppm in NMR .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate involves multi-step strategies, often starting from brominated dihydrobenzofuran precursors. A notable approach reported in the literature involves:

-

Preparation of 6-Bromo-2,3-dihydrobenzofuran (18):

This intermediate is synthesized via bromination of 2,3-dihydrobenzofuran using bromine in acetic acid with sodium acetate as a base . -

Michael Addition with Acetate Derivatives:

The dihydrobenzofuran core undergoes conjugate addition with methyl acrylate derivatives. For instance, treatment of 6-bromo-2,3-dihydrobenzofuran with a lithiated acetate precursor in tetrahydrofuran (THF) at −78°C yields the Michael adduct . The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive enhances regioselectivity, reducing side products like double adducts . -

Esterification and Purification:

The crude product is esterified using methanol under acidic conditions and purified via column chromatography (ethyl acetate/methanol eluent) to achieve >95% purity .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, NaOAc, 80°C | 80% | |

| Michael Addition | n-BuLi, TMEDA, THF, −78°C | 76% | |

| Esterification | HCl/MeOH, reflux | 85% |

Optimization Challenges

A major challenge in the synthesis is controlling regioselectivity during the Michael addition. Excess TMEDA (1.5–3.0 equiv) mitigates undesired double adduct formation, improving assay yields from 63% to 76% . Additionally, the bromine substituent’s electron-withdrawing nature necessitates careful temperature control to prevent decomposition .

Applications in Medicinal Chemistry

Role in Drug Discovery

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is a critical intermediate in developing endothelin receptor antagonists, such as the selective endothelin A (ETA) receptor antagonist 1b . These antagonists are investigated for treating hypertension, congestive heart failure, and renal diseases due to their vasodilatory effects .

Structure-Activity Relationship (SAR) Insights

The bromine atom at position 6 enhances binding affinity to ETA receptors by modulating electron density in the benzofuran ring . Meanwhile, the acetate group improves solubility and metabolic stability, as demonstrated in preclinical studies .

Future Directions

Expanding Synthetic Applications

Recent advances in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could enable functionalization of the bromine atom, creating derivatives with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume